Cas no 75998-99-1 (4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol)
4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol Chemical and Physical Properties
Names and Identifiers
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- 4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)phenol
- 4-[(3,5-diMethyl-1H-pyrazol-4-yl)Methyl]benzenol
- 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol
- Phenol,4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-
- 4-(3,5-Dimethylpyrazol-4-ylmethyl)phenol
- dimethylpyrazolylmethylbenzenol
- AKOS005070090
- DTXSID80377121
- MFCD00138769
- FT-0680264
- 3C-062
- Bionet2_001509
- 75998-99-1
- J-513148
- HMS1368F05
- CS-0326453
- CHEMBL5290361
- BDBM50610690
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol
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- MDL: MFCD00138769
- Inchi: 1S/C12H14N2O/c1-8-12(9(2)14-13-8)7-10-3-5-11(15)6-4-10/h3-6,15H,7H2,1-2H3,(H,13,14)
- InChI Key: WCAVDWUYRBVRMN-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)CC1C(C)=NNC=1C
Computed Properties
- Exact Mass: 202.11100
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 48.9Ų
Experimental Properties
- Melting Point: 232-234°C
- PSA: 48.91000
- LogP: 2.32290
4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005606-5g |
4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)phenol |
75998-99-1 | 95% | 5g |
$524.19 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044034-1g |
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]benzenol |
75998-99-1 | >95% | 1g |
2453.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044034-5g |
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]benzenol |
75998-99-1 | >95% | 5g |
5623.0CNY | 2021-07-05 | |
| Chemenu | CM275101-5g |
4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)phenol |
75998-99-1 | 95% | 5g |
$485 | 2021-08-18 | |
| TRC | D482653-50mg |
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]benzenol |
75998-99-1 | 50mg |
$ 50.00 | 2022-04-29 | ||
| TRC | D482653-100mg |
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]benzenol |
75998-99-1 | 100mg |
$ 65.00 | 2022-04-29 | ||
| TRC | D482653-500mg |
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]benzenol |
75998-99-1 | 500mg |
$ 160.00 | 2022-04-29 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044034-500mg |
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]benzenol |
75998-99-1 | >95% | 500mg |
1917.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044034-5g |
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]benzenol |
75998-99-1 | >95% | 5g |
5623CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044034-500mg |
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]benzenol |
75998-99-1 | >95% | 500mg |
1917CNY | 2021-05-07 |
4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol Suppliers
4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol
Professional Introduction to 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol (CAS No. 75998-99-1)
4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol, a compound with the chemical identifier CAS No. 75998-99-1, represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The molecular framework of this substance includes a benzenol moiety linked to a pyrazole ring, which is further substituted with dimethyl groups. This unique structural configuration imparts distinct chemical properties that make it a valuable candidate for further exploration in medicinal chemistry.
The benzenol component of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol contributes to its aromaticity and stability, which are crucial factors in the design of pharmaceutical agents. The presence of the hydroxyl group on the benzene ring enhances its reactivity, allowing for various chemical modifications that can be tailored for specific biological targets. In contrast, the pyrazole ring, a heterocyclic compound with a five-membered structure containing two nitrogen atoms, is known for its versatility in drug development. Pyrazole derivatives have been widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 3,5-Dimethyl-1H-pyrazol-4-yl moiety in 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol plays a critical role in determining its biological activity. Studies have shown that dimethyl-substituted pyrazole derivatives exhibit enhanced binding affinity to certain enzymes and receptors, making them promising candidates for drug design. The dimethyl groups not only stabilize the pyrazole ring but also influence its interactions with biological targets, thereby modulating its pharmacological effects.
In the context of current research, 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol has been investigated for its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. The compound's ability to interact with key inflammatory mediators has been explored in preclinical studies, suggesting its potential as an anti-inflammatory agent. Additionally, its structural features may enable it to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory cytokines.
The synthesis and characterization of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol have been subjects of considerable interest in synthetic organic chemistry. The development of efficient synthetic routes allows for the production of this compound in sufficient quantities for biological testing. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework of this substance. These synthetic methodologies not only facilitate the preparation of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol but also provide insights into the development of other structurally related compounds with potential therapeutic applications.
Biological evaluation studies have revealed that 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol exhibits notable cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been observed in vitro, making it a promising candidate for further investigation as an anticancer agent. Furthermore, its interaction with specific signaling pathways involved in cancer progression has been explored, providing insights into its mechanisms of action. These findings suggest that 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol may serve as a lead compound for the development of novel anticancer therapies.
The pharmacokinetic properties of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol are also areas of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Preclinical studies have begun to address these aspects by evaluating its bioavailability and metabolic pathways in animal models. These investigations are crucial for translating preclinical findings into clinical applications and ensuring that the compound behaves predictably in human subjects.
The future prospects for 4-(3,5-Dimethyl-1H-pyrazol-4-yl)methylbenzenol are promising given its unique structural features and demonstrated biological activities. Ongoing research aims to further elucidate its mechanisms of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development process by combining expertise in synthetic chemistry, pharmacology, and drug discovery technologies. As our understanding of biological pathways continues to evolve,this compound may find utility in treating a range of diseases beyond its initial areas of investigation.
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